N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butanoyl group and a phenyl ring substituted with a dichlorophenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This involves the reaction of piperazine with butanoyl chloride under basic conditions to form the butanoylpiperazine intermediate. The next step involves the coupling of this intermediate with 4-bromoaniline to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]amine. Finally, this amine is reacted with 2,4-dichlorophenoxyacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in the body, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
Uniqueness
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenoxy group, in particular, is not commonly found in similar compounds, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c1-2-3-22(29)27-12-10-26(11-13-27)18-7-5-17(6-8-18)25-21(28)15-30-20-9-4-16(23)14-19(20)24/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQLFYOHTFDXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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